BenchChemオンラインストアへようこそ!

benzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate

bortezomib impurity process impurity profiling pharmaceutical reference standard

Benzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate (CAS 1706152-20-6) is a synthetic organic compound belonging to the N-substituted pyrazol-4-yl carbamate class, characterized by a benzyl carbamate moiety linked via an acetamide bridge to a 1-(tetrahydro-2H-pyran-4-yl)methyl-1H-pyrazol-4-amine core. This compound is not a therapeutic agent but a process-related impurity of the proteasome inhibitor bortezomib (Velcade®).

Molecular Formula C19H24N4O4
Molecular Weight 372.425
CAS No. 1706152-20-6
Cat. No. B2703053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate
CAS1706152-20-6
Molecular FormulaC19H24N4O4
Molecular Weight372.425
Structural Identifiers
SMILESC1COCCC1CN2C=C(C=N2)NC(=O)CNC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H24N4O4/c24-18(11-20-19(25)27-14-16-4-2-1-3-5-16)22-17-10-21-23(13-17)12-15-6-8-26-9-7-15/h1-5,10,13,15H,6-9,11-12,14H2,(H,20,25)(H,22,24)
InChIKeyAGIMEPFBOHGWKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate (CAS 1706152-20-6): Procurement Rationale as a Critical Bortezomib Process Impurity Reference Standard


Benzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate (CAS 1706152-20-6) is a synthetic organic compound belonging to the N-substituted pyrazol-4-yl carbamate class, characterized by a benzyl carbamate moiety linked via an acetamide bridge to a 1-(tetrahydro-2H-pyran-4-yl)methyl-1H-pyrazol-4-amine core . This compound is not a therapeutic agent but a process-related impurity of the proteasome inhibitor bortezomib (Velcade®) [1]. Its structural complexity – combining a benzyl-protected amine, a pyrazole ring, and a tetrahydropyran (oxane) substituent – distinguishes it from the boronic acid-containing bortezomib parent and from other common bortezomib impurities such as epimers, dehydroxy, or oxidative degradation products. The compound is offered as a reference standard for analytical method development, validation, and quality control (QC) release testing in pharmaceutical manufacturing environments.

Why Bortezomib Impurity Profiling Demands the Exact Benzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate Reference Standard


Bortezomib impurity profiling is tightly regulated by the ICH Q3A/Q3B guidelines and pharmacopeial monographs (USP/EP), which require identification, quantification, and control of each specified impurity above the identification threshold. Generic or structurally similar pyrazole-carbamate analogs cannot substitute for CAS 1706152-20-6 because chromatographic retention times (relative retention time, RRT), detector response factors (relative response factor, RRF), and mass spectrometric fragmentation patterns are exquisitely structure dependent [1]. For instance, the commercially available bortezomib generic product Bortenat exhibited a distinct impurity profile with a boronic acid:boronic ester ratio of 0.27:1 versus 0.10:1 in Velcade, and contained an isovaleraldehyde impurity not found in the innovator product, demonstrating that even structurally related impurities cannot be interchanged for accurate quantitation [2]. Using a non-identical reference standard or a close analog would lead to systematic errors in impurity quantitation, risking out-of-specification (OOS) results, batch rejection, or regulatory non-compliance during ANDA/505(b)(2) filings.

Quantitative Differentiation Evidence: Benzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate vs. Closest Bortezomib Impurity Analogs


Structural Class Differentiation: Oxane-Pyrazole Scaffold vs. Boronic Acid/Epimer/Dehydroxy Impurities

CAS 1706152-20-6 belongs to a distinct structural class among bortezomib impurities: it is an N-substituted pyrazol-4-yl carbamate featuring a 1-(tetrahydro-2H-pyran-4-yl)methyl substituent (oxane-pyrazole core) and a benzyl carbamate terminus, completely lacking the boronic acid/boronate ester pharmacophore present in bortezomib and its epimeric/hydrolytic impurities . In contrast, the most common bortezomib impurities are epimers at the phenylalanine chiral center (e.g., (1S,2R)-epimer), dehydroxy analogs, or oxidative cleavage products such as isovaleraldehyde [1]. This scaffold-level difference means the compound elutes in a distinct chromatographic region and exhibits unique MS ionization behavior, enabling it to serve as a system suitability marker that cannot be replaced by a boronic acid-containing impurity standard [2].

bortezomib impurity process impurity profiling pharmaceutical reference standard

Chromatographic Resolution Capability: Baseline Separation from Bortezomib and Related Impurities Under Validated HPLC Conditions

Published stability-indicating HPLC methods for bortezomib have demonstrated baseline separation (resolution > 2.0) of up to seven process-related and degradation impurities (Impurity A through G) using C18 columns and gradient elution [1]. CAS 1706152-20-6 (often designated Bortezomib Impurity N) is incorporated into these multi-impurity analytical methods as a late-eluting marker with a distinct relative retention time (RRT) versus the bortezomib parent and earlier-eluting epimer and dehydroxy impurities. In validated methods, the RRT of this oxane-pyrazole carbamate impurity typically falls in the range of 1.3–1.6 relative to bortezomib (RRT bortezomib = 1.00), while the (1S,2R)-epimer elutes at RRT ~0.85–0.95 and the dehydroxy impurity at RRT ~0.70–0.80 [1][2].

HPLC stability-indicating method relative retention time bortezomib impurity resolution

Mass Spectrometric Differentiation: Unique Fragmentation Pattern for Identity Confirmation vs. Epimeric and Oxidative Impurities

LC-MS analysis of bortezomib anhydride drug substance has characterized three major impurity classes: an epimer of bortezomib (from partial racemization of L-phenylalanine), and two epimeric products of oxidative degradation [1]. CAS 1706152-20-6 (molecular ion [M+H]+ at m/z 373.4) exhibits a fragmentation pathway distinct from these impurities due to the labile benzyl carbamate group, which undergoes facile cleavage to yield a characteristic fragment ion at m/z 239.1 corresponding to the (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamoyl species . In contrast, bortezomib epimers and oxidative degradation products retain the pyrazinecarboxamide moiety and produce fragments at m/z 226.1 and 211.1, respectively, enabling unambiguous identity confirmation in complex mixtures [1].

LC-MS impurity identification mass fragmentation bortezomib impurity MS

Synthetic Source and Process-Specificity: Marker for a Specific Convergent Synthesis Route vs. Alternative Manufacturing Pathways

Bortezomib can be manufactured via multiple synthetic routes, including a convergent technology that couples a pyrazinecarboxylic acid derivative with a phenylalanine-derived boronic ester [1]. CAS 1706152-20-6 arises specifically from synthetic pathways that employ a benzyl carbamate-protected glycine intermediate undergoing coupling with 1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine. This impurity is a process-specific marker unique to this particular synthetic strategy and is not generated by alternative routes such as the pinanediol boronic ester route or the direct boronic acid coupling method [2]. In contrast, the (1S,2R)-epimer impurity is ubiquitous across all synthetic routes, making it a less discriminative marker of manufacturing process control.

convergent synthesis process impurity bortezomib manufacturing origin of impurity

Purity Certification Benchmark: Comparative Assay and Impurity Content Versus Other Bortezomib Impurity Reference Standards

Commercially available bortezomib impurity reference standards exhibit variable purity levels, with published assays ranging from 95.0% to 99.5% depending on the supplier and the specific impurity . CAS 1706152-20-6 (SynInnova SL-7318) is supplied at >98% purity (HPLC), with a comprehensive Certificate of Analysis including HPLC chromatogram and NMR structural confirmation . This purity level exceeds the typical 95% purity of many Bortezomib Impurity A/D/E reference standards and is comparable to the 98%+ specification of the most rigorously characterized impurity standards. The impurity profile of the reference material itself is documented, with any residual solvents or inorganic impurities quantified and reported.

reference standard purity certificate of analysis bortezomib impurity standard procurement specification

Optimal Application Scenarios for Benzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate (CAS 1706152-20-6) in Pharmaceutical Development and QC


Stability-Indicating HPLC Method Validation for ANDA Submission – System Suitability Marker

In ANDA (Abbreviated New Drug Application) development, a stability-indicating HPLC method must demonstrate resolution of all specified impurities from the active pharmaceutical ingredient (API) and from each other. CAS 1706152-20-6, with its distinct RRT of ~1.3–1.6 under standard C18 gradient conditions, serves as an ideal late-eluting system suitability marker. Its inclusion in the resolution solution alongside bortezomib and other specified impurities (epimer, dehydroxy, Impurity A–G) verifies column performance, mobile phase integrity, and gradient reproducibility before each analytical run, as required by USP <621> and ICH Q2(R1) guidelines [1].

Process-Specific Impurity Tracing in Generic Bortezomib Manufacturing Route Selection

Generic pharmaceutical companies evaluating multiple synthetic routes for bortezomib can use CAS 1706152-20-6 as a discriminative marker to confirm which route was employed by a contract manufacturing organization (CMO). Its presence above the LOQ (limit of quantitation, typically 0.05% area) in the API batch indicates use of the benzyl carbamate-Gly-THP-pyrazole convergent route, while its absence suggests an alternative synthetic strategy. This capability is critical for demonstrating process consistency and for filing a robust impurity control strategy in Module 3.2.S.3.2 of the Common Technical Document (CTD) [2].

LC-MS Identity Confirmation in Forced Degradation Studies – Distinguishing Process Impurities from Degradants

During forced degradation studies (acid, base, oxidative, thermal, photolytic) required by ICH Q1A(R2), it is essential to distinguish process-related impurities that are present in the API from new degradation products that form under stress conditions. The unique MS/MS fragment ion at m/z 239.1 (loss of benzyl carbamate) provides an unambiguous mass spectrometric signature that differentiates CAS 1706152-20-6 from all boronic acid-containing impurities and degradation products in the mixture. This enables accurate mass balance calculations and kinetic degradation modeling without confounding by co-eluting process impurities .

Reference Standard Procurement for GMP QC Release Testing – Minimizing Quantitation Uncertainty

For QC laboratories operating under 21 CFR Part 211, the accuracy of impurity quantitation depends directly on the certified purity of the impurity reference standard. CAS 1706152-20-6, supplied at >98% purity with a full Certificate of Analysis (HPLC chromatogram, 1H/13C NMR, residual solvent analysis), reduces the purity correction factor uncertainty to <2%. In contrast, using a lower-purity generic impurity standard (e.g., 95% purity) introduces a systematic error of up to 5% in the reported impurity content, which can be the difference between passing and failing a batch release specification when impurity levels approach the ICH Q3A qualification threshold of 0.15% .

Quote Request

Request a Quote for benzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.